2-Phenylbenzo[D]oxazol-7-amine
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Overview
Description
2-Phenylbenzo[D]oxazol-7-amine is a heterocyclic compound belonging to the oxazole family This compound is characterized by a benzene ring fused to an oxazole ring, with an amine group attached at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylbenzo[D]oxazol-7-amine typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminophenol with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like chloroform at elevated temperatures (around 60°C) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield. Green chemistry approaches, such as catalyst-free and solvent-free conditions, are also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylbenzo[D]oxazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding oxazole N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Phenylbenzo[D]oxazol-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Phenylbenzo[D]oxazol-7-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s amine group plays a crucial role in forming hydrogen bonds and electrostatic interactions with target molecules. Pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
2-Aminobenzoxazole: Shares the oxazole ring but lacks the phenyl group.
2-Phenylbenzoxazole: Similar structure but without the amine group.
Benzothiazole derivatives: Similar heterocyclic structure with sulfur instead of oxygen.
Uniqueness: 2-Phenylbenzo[D]oxazol-7-amine is unique due to the presence of both the phenyl group and the amine group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C13H10N2O |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-phenyl-1,3-benzoxazol-7-amine |
InChI |
InChI=1S/C13H10N2O/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H,14H2 |
InChI Key |
RFZHVAYLTPOALV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC(=C3O2)N |
Origin of Product |
United States |
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